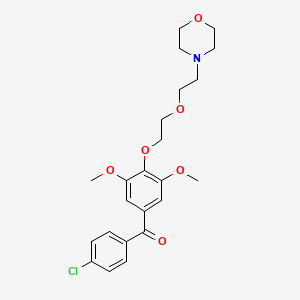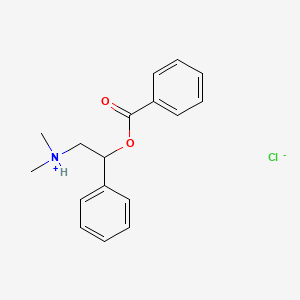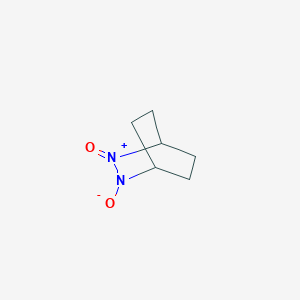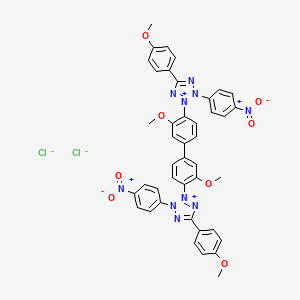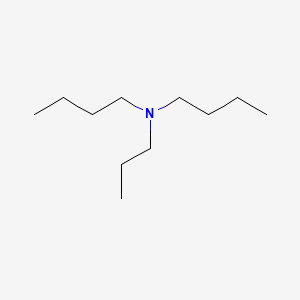
N-Propyldibutylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Propyldibutylamine is an organic compound belonging to the class of amines. It is characterized by the presence of a nitrogen atom bonded to three alkyl groups: a propyl group and two butyl groups. This compound is used in various chemical reactions and has applications in different fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Propyldibutylamine can be synthesized through several methods. One common approach involves the alkylation of dibutylamine with propyl halides under basic conditions. The reaction typically proceeds as follows:
Alkylation Reaction: Dibutylamine is reacted with a propyl halide (such as propyl chloride or propyl bromide) in the presence of a base like sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent such as ethanol or acetone.
Reaction Conditions: The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process.
Chemical Reactions Analysis
Types of Reactions
N-Propyldibutylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert this compound to secondary or primary amines using reducing agents such as lithium aluminum hydride.
Substitution: The nitrogen atom in this compound can participate in nucleophilic substitution reactions, where the propyl or butyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and mild oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Secondary or primary amines.
Substitution: Various substituted amines depending on the electrophile used.
Scientific Research Applications
N-Propyldibutylamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new chemical reactions and catalysts.
Biology: The compound can be used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: this compound derivatives may have potential therapeutic applications, including as intermediates in the synthesis of pharmaceuticals.
Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-Propyldibutylamine depends on its specific application. In chemical reactions, the nitrogen atom’s lone pair of electrons can participate in nucleophilic attacks, facilitating various transformations. In biological systems, the compound may interact with enzymes or receptors, influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
N-Butyldipropylamine: Similar structure but with different alkyl groups.
N-Ethyldiisopropylamine: Another tertiary amine with different alkyl groups.
N-Methyldiethylamine: A smaller tertiary amine with different alkyl groups.
Uniqueness
N-Propyldibutylamine’s unique combination of propyl and butyl groups provides distinct reactivity and physical properties compared to other tertiary amines. Its specific structure allows for unique interactions in chemical and biological systems, making it valuable for various applications.
Properties
CAS No. |
36874-77-8 |
|---|---|
Molecular Formula |
C11H25N |
Molecular Weight |
171.32 g/mol |
IUPAC Name |
N-butyl-N-propylbutan-1-amine |
InChI |
InChI=1S/C11H25N/c1-4-7-10-12(9-6-3)11-8-5-2/h4-11H2,1-3H3 |
InChI Key |
VEBPYKMCKZTFPJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCC)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



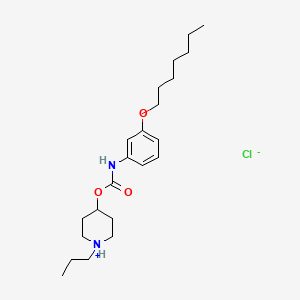
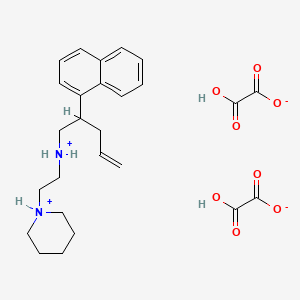
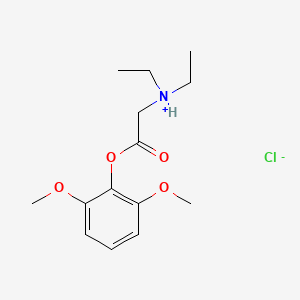
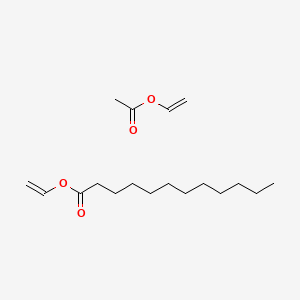
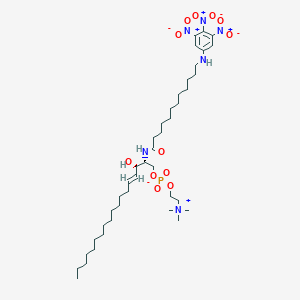
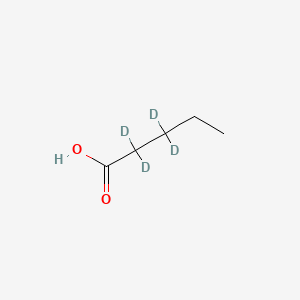
![Tert-butyl 2-amino-1-[(4-aminophenyl)methyl]piperidine-4-carboxylate](/img/structure/B13745683.png)
![Phenol, 4,4'-[1,4-phenylenebis(azo)]bis-](/img/structure/B13745688.png)
